molecular formula C17H15N3O B7019783 N-(2-phenylethyl)-1,6-naphthyridine-4-carboxamide

N-(2-phenylethyl)-1,6-naphthyridine-4-carboxamide

Cat. No.: B7019783
M. Wt: 277.32 g/mol
InChI Key: PLKHOYBHUZWAOY-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-1,6-naphthyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and potential therapeutic uses.

Properties

IUPAC Name

N-(2-phenylethyl)-1,6-naphthyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-17(20-10-6-13-4-2-1-3-5-13)14-7-11-19-16-8-9-18-12-15(14)16/h1-5,7-9,11-12H,6,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKHOYBHUZWAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C3C=NC=CC3=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-1,6-naphthyridine-4-carboxamide typically involves the reaction of 2-phenylethylamine with 1,6-naphthyridine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated synthesis platforms can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-1,6-naphthyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-1,6-naphthyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide
  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]benzamide
  • 2-thiophenefentanyl

Uniqueness

N-(2-phenylethyl)-1,6-naphthyridine-4-carboxamide stands out due to its unique naphthyridine core structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

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